2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline
Overview
Description
2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, hereafter referred to as ‘2CPQ’, is a synthetic compound that is of interest to scientists due to its potential applications in the laboratory. This compound has been studied for its ability to interact with other molecules, its biochemical and physiological effects, and its potential for use in various laboratory experiments.
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Activities
Quinazoline derivatives have shown promising results in antimicrobial, analgesic, and anti-inflammatory activities. A study by Dash et al. (2017) synthesized a series of quinazoline derivatives and evaluated their activities in these areas. Five compounds demonstrated significant activity against microbes, while two showed noteworthy analgesic and anti-inflammatory properties. This suggests the potential of quinazoline derivatives, including 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, in developing new therapeutic agents (Dash et al., 2017).
Antitumor Activity
Quinazoline derivatives have also been investigated for their antitumor properties. Zhou et al. (2021) studied a quinazoline compound that showed promising antitumor activity in human hepatoma and melanoma cells. This highlights the potential of quinazoline compounds, including 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, in cancer research and treatment (Zhou et al., 2021).
Stability Under Stress Conditions
The stability of quinazoline compounds under various environmental stress conditions is crucial for their pharmaceutical application. Research by Gendugov et al. (2021) explored the stability of a quinazoline derivative under conditions like high temperature and oxidants. The study concluded that the compound is stable against aggressive environmental factors, except for hydrolysis in an alkaline environment. This information is pertinent for the development and storage of drugs based on quinazoline derivatives like 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline (Gendugov et al., 2021).
Synthesis Optimization
Optimizing the synthesis of quinazoline derivatives is key to their effective use in pharmaceuticals. Noolvi and Patel (2013) worked on modifying the synthesis methodology of quinazoline derivatives to improve yields and address issues like ring opening during synthesis. This optimization can apply to the synthesis of 2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline, potentially enhancing its production efficiency (Noolvi & Patel, 2013).
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-prop-2-ynylsulfanylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2S/c1-2-10-22-18-15-8-3-4-9-16(15)20-17(21-18)12-13-6-5-7-14(19)11-13/h1,3-9,11H,10,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFQBZZCWLGDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC(=NC2=CC=CC=C21)CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzyl)-4-(2-propynylsulfanyl)quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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